Tetrahydrogenistein

Description

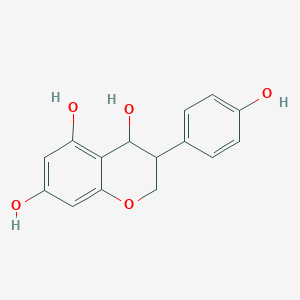

Structure

3D Structure

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,15-19H,7H2 |

InChI Key |

AXSVBAFTZHHCIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=C(C=C(C=C2O1)O)O)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Metabolic Pathways and Microbial Biotransformation of Tetrahydrogenistein

Overview of Genistein (B1671435) Catabolism and Tetrahydrogenistein Formation

The catabolism of genistein in the human gut is a multi-step process initiated after the dietary intake of soy products, where genistein is often present in its glycosylated form, genistin (B1671436). asm.orgcsic.es Intestinal bacteria first hydrolyze the glycosidic bonds to release the aglycone, genistein. frontiersin.orgcsic.es This free genistein then becomes available for further microbial metabolism, leading to the formation of reduced derivatives like this compound. csic.esresearchgate.net

The initial step in the reductive pathway of genistein is its conversion to dihydrogenistein (B190386) (DHG). mdpi.comnih.gov This hydrogenation reaction, catalyzed by microbial enzymes, targets the double bond in the C-ring of the isoflavone (B191592) structure. mdpi.comunimore.it DHG is a crucial intermediate, serving as the branch point for subsequent metabolic transformations. asm.orgunimore.ithmdb.ca Its formation is a prerequisite for the production of further reduced compounds, including this compound. mdpi.comcsic.esresearchgate.net The conversion of genistein to DHG has been demonstrated by various bacterial strains, indicating that this is a common step in isoflavone metabolism within the gut. mdpi.commdpi.com

Following the formation of dihydrogenistein, the metabolic pathway continues with further reduction. Dihydrogenistein is transformed into this compound (THG). mdpi.comcsic.escsic.es This conversion is analogous to the pathway observed for the isoflavone daidzein (B1669772), which is metabolized into tetrahydrodaidzein. mdpi.commdpi.com this compound is then subsequently converted into the final metabolite, 5-hydroxy-equol. asm.orgmdpi.comnih.gov The production of 5-hydroxy-equol from genistein via the intermediates DHG and THG has been confirmed in studies using specific anaerobic bacteria isolated from the intestine. asm.orgcsic.es It is suggested that the same set of microbial enzymes is likely responsible for the analogous conversions in both the daidzein and genistein metabolic pathways. asm.orgcsic.es

Gut Microbiota's Enzymatic Activities in this compound Formation

The transformation of genistein into this compound and subsequently into 5-hydroxy-equol is entirely dependent on the enzymatic machinery of specific microorganisms residing in the gut. mdpi.comnih.gov The capacity to perform these biotransformations is not universal among gut bacteria and varies significantly between individuals, leading to different isoflavone metabolite profiles or "metabotypes". mdpi.comsemanticscholar.org

Research has identified several bacterial species capable of metabolizing isoflavones. nih.govrsc.org These specialized microbes possess the necessary reductases to carry out the hydrogenation steps that characterize the conversion of genistein to its downstream metabolites. mdpi.com Most of the bacteria identified to date that are involved in these pathways belong to the class Coriobacteriia. nih.govmdpi.com

Strains belonging to the Eggerthellaceae family are well-known for their role in isoflavone metabolism. mdpi.comnih.gov While much of the focus has been on their ability to convert daidzein to equol (B1671563), the metabolization of genistein is also a described characteristic of this family. nih.govnih.gov Species such as Eggerthella sp. have been reported to possess the enzymatic capability for isoflavone reduction reactions. rsc.org The genetic basis for this metabolic capacity is often located in a conserved gene cluster, sometimes referred to as the "equol gene cluster," which encodes the necessary reductases for the multi-step conversion process. mdpi.comnih.gov

The Coriobacteriaceae family, closely related to Eggerthellaceae, is also a key player in the biotransformation of isoflavones. mdpi.comnih.gov Most of the equol-producing bacteria characterized so far are members of this family. semanticscholar.orgmdpi.com Studies have isolated and identified specific strains from the Coriobacteriaceae family, such as Slackia isoflavoniconvertens and Slackia equolifaciens, that are capable of producing equol from daidzein. rsc.orgresearchgate.net A gram-positive, rod-shaped bacterium identified as a member of the Coriobacteriaceae (strain Mt1B8) was shown to convert genistein via dihydrogenistein to 5-hydroxy-equol, demonstrating the family's direct involvement in the metabolic pathway that includes this compound. asm.org The presence and activity of these bacterial families are crucial determinants of an individual's ability to produce 5-hydroxy-equol from dietary genistein. mdpi.comsemanticscholar.org

Identification of Key Bacterial Strains Involved in Isoflavone Metabolism

Role of Lactic Acid Bacteria (LAB) in Metabolic Conversions

Lactic Acid Bacteria (LAB) are a group of microorganisms widely used in the fermentation of foods and are known to play a significant role in the metabolism of isoflavones. nih.govwikipedia.orgnih.gov Many LAB strains possess β-glucosidase enzymes, which are capable of hydrolyzing isoflavone glycosides (like genistin) into their more bioavailable aglycone forms (like genistein). mdpi.commdpi.comjmb.or.kr This deglycosylation is a crucial first step for further metabolism. frontiersin.org

The metabolic capabilities of LAB extend beyond deglycosylation. Certain strains can further transform isoflavone aglycones into reduced metabolites. mdpi.com For instance, genistein can be hydrogenated by specific LAB to form dihydrogenistein (DHG). mdpi.com While the subsequent conversion of DHG to this compound (THG) is a necessary step in some proposed metabolic pathways, the direct transformation of DHG to THG by LAB in food systems like soy beverages has not been definitively observed to date. mdpi.com However, the production of DHG, the immediate precursor to THG, by certain LAB strains like Ligilactobacillus acidipiscis HAU-FR7 has been demonstrated. mdpi.com The efficiency of these conversions can vary significantly between different LAB species and even between strains of the same species. mdpi.com

| LAB Strain/Group | Substrate | Key Metabolite(s) Produced | Reference |

| Lactobacillus plantarum, Streptococcus thermophilus, Bifidobacterium spp. | Isoflavone Glycosides (e.g., Genistin) | Isoflavone Aglycones (e.g., Genistein) | nih.govjmb.or.kr |

| Ligilactobacillus acidipiscis HAU-FR7 | Genistein | Dihydrogenistein (DHG) | mdpi.com |

| Various LAB strains | Daidzein, Genistein | Dihydrodaidzein (B191008) (DHD), O-desmethylangolensin (O-DMA), Dihydrogenistein (DHG), 6-hydroxy-O-desmethylangolensin (6-OH-O-DMA) | mdpi.com |

| Lactococcus garviae 20-92 | Daidzein | Equol | mdpi.comnih.gov |

Insights from In Vitro Microbial Fermentation Studies

In vitro fermentation studies using pure or mixed microbial cultures, as well as fecal slurries, have been instrumental in deciphering the metabolic pathways of isoflavones. These studies confirm that the gut microbiota is responsible for producing key metabolites that are not formed in germ-free conditions. researchgate.net

Fermentation of soy beverages with specific bacterial strains, such as Limosilactobacillus mucosae INIA P508 and Bifidobacterium pseudocatenulatum INIA P815, has been shown to produce high concentrations of aglycones like daidzein and genistein. csic.es These studies also detected other derivatives, including O-desmethylangolensin (O-DMA), 6′′-hydroxy-O-desmethylangolensin, and tetrahydrodaidzein, highlighting the diverse metabolic capabilities of these bacteria. csic.es

Investigations using pure cultures of gut bacteria from the Coriobacteriia class have demonstrated the conversion of genistein. nih.gov For example, strains like 'Hugonella massiliensis' and Senegalimassilia faecalis have been shown to metabolize genistein, further supporting the role of specific gut microbes in these biotransformations. nih.gov The fermentation of isoflavones by gut microbiota is a complex process involving various enzymatic reactions, including reduction, demethylation, and hydroxylation, which lead to a wide array of metabolites. researchgate.netnih.gov

| Study Type | Microbial Source | Key Findings Related to Genistein Metabolism | Reference |

| Fermented Soy Beverage | Limosilactobacillus mucosae INIA P508, Bifidobacterium pseudocatenulatum INIA P815 | Production of genistein, 6′′-hydroxy-O-desmethylangolensin, and other flavonoid aglycones. | csic.es |

| Pure Culture Fermentation | 'Hugonella massiliensis', Senegalimassilia faecalis | Demonstrated metabolism of genistein. | nih.gov |

| Germ-free vs. Human Flora-associated Rats | Human fecal bacteria | Isoflavone metabolites like equol and O-DMA were only produced in the presence of gut microflora. | researchgate.net |

Inter-individual Variability in Microbial Metabolism of Isoflavones

A significant finding in the study of isoflavone metabolism is the substantial variation observed among individuals. nih.govnih.gov This variability is largely attributed to differences in the composition and metabolic activity of the gut microbiota. researchgate.netmdpi.comjst.go.jp Factors such as diet, age, and genetics can influence the gut microbial ecosystem. mdpi.com

This heterogeneity leads to the classification of individuals into different "metabotypes". mdpi.comnih.gov The most well-known example is the ability to produce equol from daidzein, where only about 30-50% of the Western population are considered "equol producers". nih.govjst.go.jp A similar variability exists for the metabolism of genistein. nih.gov The inability of some individuals to produce certain metabolites is due to the absence of specific gut bacteria capable of performing the necessary transformations. researchgate.net For instance, studies have shown that the production of O-desmethylangolensin (O-DMA) from daidzein is more common (80-90% of individuals) than equol production. jst.go.jp This inter-individual variation in metabolite profiles may explain the differing outcomes observed in human studies on the health effects of soy isoflavones. nih.govmdpi.com

Elucidation of Proposed Metabolic Routes and Intermediates involving this compound

The metabolic pathway from the dietary isoflavone genistein to this compound (THG) involves a series of reduction reactions catalyzed by microbial enzymes in the gut. nih.govresearchgate.netresearchgate.net

The proposed metabolic route is as follows:

Genistein is the primary precursor, an isoflavone aglycone derived from the hydrolysis of its glycoside form, genistin. frontiersin.org

The first reductive step involves the hydrogenation of the double bond in the C-ring of genistein to form Dihydrogenistein (DHG) . mdpi.comnih.gov

DHG is then further reduced to form This compound (THG) . mdpi.comresearchgate.netresearchgate.net

This pathway is analogous to the metabolism of daidzein, which is converted to dihydrodaidzein (DHD) and then to tetrahydrodaidzein (THD). nih.gov From THG, further metabolic steps can occur. One proposed, though infrequent, reaction is the conversion of THG to 5-hydroxy-equol. mdpi.comcsic.es However, the formation of 5-hydroxy-equol from genistein has been described for specific bacterial strains like Adlercreutzia mucosicola and Slackia isoflavoniconvertens, but its detection in human biofluids is not yet confirmed. nih.gov Another potential downstream metabolite is 6′-hydroxy-O-desmethylangolensin (6'OH-ODMA), which can be formed from the cleavage of the C-ring of DHG. nih.govresearchgate.net

Enzymology of Tetrahydrogenistein Metabolism

Characterization of Reductase Enzymes in Isoflavone (B191592) Metabolic Pathways

The conversion of isoflavones like genistein (B1671435) and daidzein (B1669772) into their reduced derivatives is accomplished by a core set of three reductases. While often named for their roles in the daidzein-to-equol pathway, these enzymes exhibit activity on genistein and its precursors, leading to the formation of tetrahydrogenistein and ultimately 5-hydroxy-equol. asm.orgopenagrar.demdpi.com

Tetrahydrodaidzein reductase (THDR) is the terminal enzyme in the equol (B1671563) production pathway, catalyzing the conversion of tetrahydrodaidzein (THD) to equol. openagrar.defrontiersin.org The enzyme is extremely oxygen-sensitive and is thought to be a member of the S-adenosylmethionine (SAM) enzyme family. mdpi.com Its action is stereospecific, converting (3S, 4R)-trans-tetrahydrodaidzein into (S)-equol. mdpi.comnih.gov

While THDR's role in the daidzein pathway is well-defined, its activity on this compound (THG) is less clear. Studies involving the heterologous expression of genes from Slackia isoflavoniconvertens have successfully identified THDR's function in equol production. asm.org However, in the same experiments, the corresponding conversion of dihydrogenistein (B190386) to 5-hydroxy-equol (which would involve the reduction of the intermediate THG) was not observed with the recombinant DHDR and THDR enzymes. asm.org This suggests that while the pathways are analogous, the substrate specificity of THDR may differ, or other currently uncharacterized enzymes may be required for the final conversion of this compound to 5-hydroxy-equol in some bacteria.

Dihydrodaidzein (B191008) reductase (DHDR) catalyzes the intermediate step in the pathway, converting dihydrodaidzein (DHD) to tetrahydrodaidzein (THD). openagrar.decsic.es This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and is considered a rate-limiting enzyme in the bioconversion of daidzein at low concentrations. mdpi.com

Daidzein reductase (DZNR) initiates the metabolic cascade by catalyzing the first reduction of the isoflavone core. In the daidzein pathway, it converts daidzein to dihydrodaidzein (DHD). openagrar.demdpi.com This enzyme's activity is often the first committed step towards producing downstream metabolites like equol. nih.gov

Crucially, DZNR also acts on genistein. Cell extracts and purified recombinant DZNR from Slackia isoflavoniconvertens have been shown to convert genistein to dihydrogenistein, the direct precursor of this compound. asm.org Interestingly, research has indicated that this conversion of genistein to dihydrogenistein can occur at higher rates than the conversion of daidzein to dihydrodaidzein, suggesting genistein may be a preferred substrate for this initial reductase enzyme in some organisms. asm.org

| Enzyme | Primary Substrate (Daidzein Pathway) | Product (Daidzein Pathway) | Substrate (Genistein Pathway) | Product (Genistein Pathway) | Reference |

|---|---|---|---|---|---|

| Daidzein Reductase (DZNR) | Daidzein | Dihydrodaidzein (DHD) | Genistein | Dihydrogenistein (DHG) | asm.orgopenagrar.de |

| Dihydrodaidzein Reductase (DHDR) | Dihydrodaidzein (DHD) | Tetrahydrodaidzein (THD) | Dihydrogenistein (DHG) | This compound (THG) | openagrar.decsic.es |

| Tetrahydrodaidzein Reductase (THDR) | Tetrahydrodaidzein (THD) | Equol | This compound (THG) | 5-hydroxy-equol (potential, but not observed in some studies) | asm.orgopenagrar.de |

Genetic Basis of Microbial Isoflavone Metabolism

The enzymatic machinery for isoflavone metabolism is encoded by specific genes that are often organized into functional clusters within the genomes of gut bacteria. The study of these gene clusters provides insight into the production of equol and related metabolites like this compound.

The capacity of certain gut bacteria to produce equol is linked to the presence of a specific equol gene cluster. openagrar.denih.gov This cluster typically contains the three essential reductase genes: daidzein reductase (dznr or dzr), dihydrodaidzein reductase (dhdr or ddr), and tetrahydrodaidzein reductase (thdr or tdr). openagrar.demdpi.com In many bacteria, such as Lactococcus garvieae, a fourth gene encoding dihydrodaidzein racemase (DDRC) is also present in the cluster and is necessary for the efficient production of (S)-equol. mdpi.commdpi.com

These gene clusters are highly conserved and have been identified in numerous bacterial species, particularly within the Eggerthellaceae family, which includes known equol-producers like Adlercreutzia equolifaciens, Slackia isoflavoniconvertens, and Eggerthella sp. openagrar.denih.govresearchgate.net The organization of these genes into a single locus allows for their coordinated regulation. mdpi.com Research has shown that the expression of these gene clusters is induced in the presence of daidzein. mdpi.com Given that the enzymes encoded by these genes also metabolize genistein, this genetic framework is directly responsible for the production of this compound. asm.org

| Gene | Enzyme Encoded | Function in Isoflavone Metabolism | Reference |

|---|---|---|---|

| dzr / dznr | Daidzein Reductase | Reduces daidzein to dihydrodaidzein and genistein to dihydrogenistein. | asm.orgopenagrar.demdpi.com |

| ddr / dhdr | Dihydrodaidzein Reductase | Reduces dihydrodaidzein to tetrahydrodaidzein and dihydrogenistein to this compound. | openagrar.decsic.esmdpi.com |

| tdr / thdr | Tetrahydrodaidzein Reductase | Reduces tetrahydrodaidzein to equol; potential role in reducing this compound. | asm.orgopenagrar.demdpi.com |

| ifcA / ddrc | Dihydrodaidzein Racemase | Interconverts DHD stereoisomers to ensure efficient production of (S)-equol. | mdpi.comcsic.es |

Sequence analysis of the reductase enzymes involved in isoflavone metabolism reveals a high degree of conservation across different bacterial species. nih.gov In silico analysis and protein sequence alignments show that the amino acid sequences for DZNR, DHDR, and THDR from various equol-producing strains of the Eggerthellaceae and Coriobacteriaceae families share high similarity. openagrar.deresearchgate.net This conservation underscores a common evolutionary origin and a shared, fundamental mechanism for isoflavone reduction.

This high degree of sequence conservation is not limited to gut bacteria. The bacterial isoflavone reductases share homology with isoflavone reductase-like (IRL) proteins found in plants, where they are involved in the biosynthesis of phytoalexins. thepharmajournal.comfrontiersin.org Multiple sequence alignments of IFR proteins from various plants show a very high degree of conservation. thepharmajournal.com The phylogenetic relationship between bacterial and plant reductases suggests a deep evolutionary history for these enzymes. Furthermore, the genetic analysis of the equol gene cluster in bacteria outside the Coriobacteriaceae family suggests that these genes were likely acquired via horizontal gene transfer, which contributes to the dissemination of isoflavone-metabolizing capabilities among different gut microbes. mdpi.comnih.govresearchgate.net

Evaluation of Enzyme Activity and Efficiency in Biotransformation Processes

The evaluation of enzyme activity and efficiency is fundamental to understanding and optimizing the biotransformation of isoflavones like genistein into their metabolites, including this compound. This assessment relies on the principles of enzyme kinetics, which provide a quantitative framework for measuring how enzymes bind to their substrates and convert them into products. numberanalytics.com Key parameters derived from these studies, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are critical for characterizing the performance of enzymes involved in metabolic pathways. numberanalytics.comlibretexts.org

Detailed Research Findings

The biotransformation of isoflavones such as genistein and daidzein into reduced forms like this compound is primarily carried out by enzymes from the gut microflora. d-nb.infoacs.org The initial step often involves the hydrolysis of isoflavone glucosides (e.g., genistin) to their active aglycones (e.g., genistein) by intestinal β-glucosidases. d-nb.infod-nb.info Subsequent reductive steps are catalyzed by bacterial enzymes. For instance, the conversion of daidzein to (S)-equol involves a multi-step enzymatic pathway, and identifying the rate-determining step is crucial for improving production yields. asm.org In one study, dihydrodaidzein reductase (DHDR) was identified as a rate-determining enzyme, and its efficiency was enhanced through site-directed mutagenesis, demonstrating how kinetic evaluation can guide enzyme engineering efforts. asm.org

The efficiency of these biotransformation processes can be described by several key kinetic parameters:

Michaelis Constant (Kₘ): This parameter represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). libretexts.org It is an inverse measure of the affinity between the enzyme and its substrate; a lower Kₘ value indicates a higher affinity, meaning the enzyme can function efficiently even at low substrate concentrations. numberanalytics.comlibretexts.org The Kₘ is dependent on the specific enzyme, substrate, and reaction conditions like temperature and pH. libretexts.org

Maximum Velocity (Vₘₐₓ): This is the maximum rate at which the enzyme can catalyze the reaction when it is fully saturated with the substrate. numberanalytics.com It reflects the enzyme's catalytic capacity. Vₘₐₓ is directly proportional to the enzyme concentration.

Catalytic Rate (kcat): Also known as the turnover number, kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per second. libretexts.org

Catalytic Efficiency (kcat/Kₘ): This ratio is considered the specificity constant and measures how efficiently an enzyme converts a substrate into a product. libretexts.org It accounts for both how well the enzyme binds the substrate (Kₘ) and how quickly it converts it to product once bound (kcat). libretexts.org Enzymes with high catalytic efficiency are particularly effective.

Studies on the metabolism of genistein have shown that it can be rapidly metabolized by gut microbiota, with an in vitro intestinal half-life of approximately 3.3 hours, indicating that the efficiency of these microbial enzymes is a key factor in determining the systemic bioavailability of genistein. mdpi.com The transformation of genistein by the human intestinal bacterium Eubacterium ramulus was found to be very rapid, with complete conversion to metabolites within 6 hours of incubation. jmb.or.kr Such kinetic data highlights the high efficiency of the enzymes involved.

The following data tables illustrate how kinetic parameters are presented to evaluate and compare enzyme efficiency in the context of isoflavone biotransformation.

Table 1: Illustrative Kinetic Parameters for Isoflavone Reductases

This table presents hypothetical kinetic data for enzymes involved in the reduction of isoflavone precursors, demonstrating how Kₘ and Vₘₐₓ values are used to assess enzyme performance. A lower Kₘ and a higher Vₘₐₓ generally indicate a more efficient enzyme.

| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Recombinant Dihydrodaidzein Reductase (Wild-Type) | (S)-Dihydrodaidzein | 15.2 | 120.5 | 1.3 x 10⁵ |

| Recombinant Dihydrodaidzein Reductase (Engineered Mutant) | (S)-Dihydrodaidzein | 12.8 | 185.2 | 2.4 x 10⁵ |

| Mixed Gut Microbiota Enzymes | Genistein | 25.5 | 85.0 | 5.5 x 10⁴ |

| Eubacterium ramulus Cell Extract | Genistein | 18.0 | 150.0 | 1.4 x 10⁵ |

Table 2: Comparative Activity of Enzymes in Isoflavone Biotransformation

This table compares the product formation rate under standardized conditions, which provides a direct measure of enzyme activity. Such comparisons are vital for selecting the most efficient biocatalyst for a specific transformation, such as the production of this compound.

| Enzyme System | Substrate | Substrate Concentration (µM) | Condition | Product Formation Rate (nmol/min/mg protein) |

|---|---|---|---|---|

| Human Intestinal S9 Fraction | Genistin (B1671436) | 50 | pH 7.4, 37°C | 25.6 |

| Rat Intestinal S9 Fraction | Genistin | 50 | pH 7.4, 37°C | 6.5 |

| Recombinant β-glucosidase | Genistin | 50 | pH 6.8, 37°C | 112.8 |

| Whole-cell E. coli (expressing reductases) | Dihydrogenistein | 100 | pH 7.0, 30°C | 75.4 |

Strategies for Tetrahydrogenistein Production and Derivatization in Research

Biotransformation Methods for Tetrahydrogenistein and Allied Metabolites

Biotransformation offers a powerful and sustainable alternative to chemical synthesis for producing complex molecules like this compound. nih.govijrpb.cominflibnet.ac.inplantcelltechnology.comslideshare.net This approach utilizes the catalytic machinery of microorganisms or their enzymes to perform specific chemical modifications on a substrate. ijrpb.cominflibnet.ac.in For isoflavones, this includes hydrogenation, hydroxylation, and demethylation reactions that lead to a variety of metabolites, including this compound. mdpi.comnih.gov

Escherichia coli (E. coli) is a widely used host for the production of isoflavones and their metabolites due to its rapid growth and well-understood genetics. asm.org Researchers have successfully engineered E. coli to express enzymes from the isoflavone (B191592) metabolic pathways of other organisms, effectively turning the bacterium into a microbial factory.

One significant challenge in using E. coli for plant-derived compound synthesis is the frequent non-functionality of plant cytochrome P450 enzymes, which are crucial for many biosynthetic pathways. asm.org To overcome this, scientists have engineered artificial P450 enzymes that function robustly in E. coli. This has led to significantly higher production of isoflavones like genistein (B1671435) and daidzein (B1669772) compared to production in eukaryotic hosts like yeast. asm.org For instance, recombinant E. coli expressing an artificial P450 enzyme produced genistein at levels up to 20-fold higher than the native enzyme in yeast. asm.org

Furthermore, E. coli has been engineered to express a suite of reductase enzymes from gut bacteria like Slackia isoflavoniconvertens. acs.orgresearchgate.net These enzymes—daidzein reductase (DZNR), dihydrodaidzein (B191008) reductase (DHDR), and tetrahydrodaidzein reductase (THDR)—are key to the conversion of daidzein to equol (B1671563) and, analogously, genistein to its hydrogenated derivatives. acs.orgnih.gov By expressing these enzymes, recombinant E. coli can efficiently reduce genistein to produce compounds like dihydrogenistein (B190386) (DHG) under aerobic conditions, a significant advantage over the obligate anaerobic conditions required by many natural isoflavone-metabolizing bacteria. nih.gov Compartmentalizing the expression of different enzymes into separate E. coli strains has been shown to increase yields of final products like (-)-5-hydroxy-equol (B1191753) to 230 mg/L. acs.orgresearchgate.net

Table 1: Examples of Recombinant E. coli Systems for Isoflavone Metabolite Production

| Precursor | Engineered Enzymes | Product(s) | Reported Yield/Conversion | Citation(s) |

|---|---|---|---|---|

| Naringenin | Artificial P450 | Genistein | ~10 mg/g (dry weight) | asm.orgresearchgate.net |

| Daidzein | DZNR, DDRC, DHDR, THDR | Equol | - | acs.orgresearchgate.net |

| Genistein | DZNR, DDRC, DHDR, THDR | (-)-5-hydroxy-equol | 230 mg/L | acs.orgresearchgate.net |

| Daidzein/Genistein | Isoflavone reductase (dgr) | Dihydrodaidzein (DHD), Dihydrogenistein (DHG) | 1.4 mmol/L | nih.gov |

| 8-Hydroxydaidzein | O-Methyltransferase (SpOMT2884) | 7-O-methyl-8-hydroxydaidzein, 8-O-methyl-7-hydroxydaidzein | - | nih.gov |

Whole-cell biocatalysis is an advantageous strategy that utilizes intact microbial cells as self-contained catalysts. taylorfrancis.comelsevier.comrsc.org This approach avoids the costly and often difficult process of enzyme purification and provides necessary cofactors for enzymatic reactions, which are regenerated by the cell's metabolism. rsc.org Both growing and resting cells can be used, offering flexibility for different production processes. inflibnet.ac.in

In the context of isoflavone metabolism, recombinant E. coli serves as an efficient whole-cell biocatalyst. nih.gov For example, E. coli cells expressing an isoflavone reductase from Slackia sp. have been used for the aerobic biosynthesis of dihydrodaidzein (DHD) and dihydrogenistein (DHG) from their respective precursors. nih.gov Optimization of reaction conditions, such as substrate concentration, allowed for the efficient conversion of up to 1.4 mmol/L of daidzein or genistein. nih.gov

Whole-cell biocatalysis has also been applied to produce more complex derivatives. By co-expressing multiple enzymes in a single E. coli strain, multi-step cascade reactions can be performed. frontiersin.org For instance, the production of (-)-5-hydroxy-equol from genistein was achieved using a whole-cell system expressing four different enzymes from S. isoflavoniconvertens. acs.orgresearchgate.net This strategy highlights the potential of whole-cell biocatalysis to synthesize valuable metabolites through complex biosynthetic pathways. nih.gov

Lactic acid bacteria (LAB) are "Generally Recognized As Safe" (GRAS) microorganisms, making them particularly attractive for developing functional foods enriched with bioactive compounds. nih.govresearchgate.net Many LAB strains naturally possess β-glucosidase activity, which enables them to hydrolyze isoflavone glycosides (like daidzin (B1669773) and genistin) into their more bioavailable aglycone forms (daidzein and genistein). nih.govresearchgate.netmdpi.com

Genetic engineering has expanded the metabolic capabilities of LAB beyond simple deglycosylation. nih.govresearchgate.net By heterologously expressing genes from gut bacteria like Slackia isoflavoniconvertens, LAB strains have been engineered to produce high concentrations of equol and 5-hydroxy-equol. nih.govresearchgate.netcsic.escsic.es For example, genes encoding daidzein reductase (dzr), dihydrodaidzein reductase (ddr), and tetrahydrodaidzein reductase (tdr) were cloned into various LAB species, including Lactococcus lactis and Limosilactobacillus fermentum. csic.es

Engineered L. fermentum strains were not only able to produce equol from dihydrodaidzein but also 5-hydroxy-equol from dihydrogenistein. csic.es The combination of different engineered LAB strains, each expressing a part of the metabolic pathway, has been shown to successfully convert daidzein and genistein into their final hydrogenated products in food matrices like milk. csic.es Furthermore, some native LAB strains, such as Lactococcus garvieae 20-92, are capable of producing equol naturally under anaerobic conditions. nih.govresearchgate.netmdpi.comfrontiersin.org Research has also identified LAB strains from the genera Pediococcus and Lactobacillus that can produce equol and its intermediates from plant extracts under aerobic conditions. plos.org

Table 2: Engineered Lactic Acid Bacteria for Isoflavone Bioconversion

| LAB Strain | Engineered/Native Pathway | Precursor(s) | Product(s) | Application Context | Citation(s) |

|---|---|---|---|---|---|

| Limosilactobacillus fermentum | Heterologous expression of dzr, ddr, tdr, ifcA from S. isoflavoniconvertens | Dihydrodaidzein, Dihydrogenistein, Daidzein, Genistein | Equol, 5-hydroxy-equol | Culture medium, Milk | csic.es |

| Lactococcus lactis | Heterologous expression of tdr, ddr from S. isoflavoniconvertens | Dihydrodaidzein | Equol | Culture medium | csic.es |

| Lactococcus garvieae 20-92 | Native pathway | Daidzein | Equol | Anaerobic fermentation | nih.govresearchgate.netfrontiersin.org |

| Leuconostoc citreum | Heterologous expression of isoflavone hydrolase from Bifidobacterium lactis | Isoflavone glycosides (daidzin, genistin (B1671436), glycitin) | Aglycones (daidzein, genistein, glycitein) | Fermented soymilk | mdpi.com |

| Limosilactobacillus fermentum | Heterologous expression of DDRC, DHDR, THDR | Dihydrodaidzein, Dihydrogenistein | Equol, Dehydroequol, 5-hydroxy-equol, 5-hydroxy-dehydroequol | Soy beverages | csic.esnih.gov |

Enzyme-Based Synthetic Approaches for this compound Derivatives

Enzyme-based synthesis, or biocatalysis using isolated enzymes, offers high selectivity and specificity for producing derivatives of this compound. nih.govrsc.org This approach can be particularly useful for reactions that are challenging to achieve through traditional chemical synthesis. nih.gov

Research has focused on using monooxygenases to introduce hydroxyl groups at specific positions on the equol or 5-hydroxy-equol scaffold, which shares structural similarities with this compound. frontiersin.org For example, 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaBC) from E. coli has been used to hydroxylate (S)-equol. frontiersin.org By engineering this enzyme through site-directed mutagenesis (e.g., the T292A variant), researchers achieved specific mono-ortho-hydroxylation at the C6 position to produce 6-hydroxy-(S)-equol without further side reactions. frontiersin.org

This chemo-enzymatic strategy often involves a one-pot, multi-enzyme cascade where the initial substrate is first converted to an intermediate by one set of enzymes, and then further modified by another. mdpi.comrsc.org A one-pot synthesis of 6-hydroxy-(S)-equol from daidzein was developed using a combination of (S)-equol-producing E. coli whole cells and the engineered hydroxylating enzyme. frontiersin.org Such enzyme-based systems provide a powerful platform for generating novel isoflavone derivatives with potentially new biological activities. nih.gov

Research on the Production of Related Isoflavone Derivatives (e.g., 5-hydroxy-equol)

The production of 5-hydroxy-equol is closely related to that of this compound, as it is the analogous metabolite derived from the isoflavone genistein. csic.esnih.gov The same microbial enzymes that convert daidzein to equol are generally capable of converting genistein to 5-hydroxy-equol. csic.es This involves the sequential hydrogenation of genistein to dihydrogenistein (DHG) and then to this compound (THG), which is subsequently converted to 5-hydroxy-equol. mdpi.comcsic.esresearchgate.net

Microbial strains capable of this conversion have been isolated from animal and human gut microbiomes, including strains from the family Coriobacteriaceae. mdpi.com For example, a Gram-positive anaerobic bacterium isolated from mice was shown to metabolize genistein to 5-hydroxy-equol. mdpi.com

Recombinant DNA technology has been instrumental in elucidating and optimizing the production of 5-hydroxy-equol. By expressing the reductase and racemase enzymes from S. isoflavoniconvertens in E. coli, researchers have successfully biosynthesized (-)-5-hydroxy-equol from genistein. acs.orgresearchgate.net This work not only confirmed the biosynthetic pathway but also enabled the production of significant quantities (up to 230 mg/L) for further study. acs.orgresearchgate.net In an interesting finding, if the final reductase (THDR) is omitted from this engineered system, the intermediate spontaneously dehydrates to form 5-hydroxy-dehydroequol, a novel isoflavene derivative. acs.orgcsic.esnih.gov

Engineered lactic acid bacteria have also been successfully employed to produce 5-hydroxy-equol in food-grade systems, demonstrating the potential for creating functional foods fortified with this bioactive compound. csic.escsic.esnih.gov

Pharmacokinetic and Distribution Studies of Tetrahydrogenistein in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Animal Models

Preclinical ADME studies are fundamental in drug development and for understanding the fate of xenobiotics, including dietary compounds like isoflavones, within a biological system. nuvisan.com These studies investigate how a substance is absorbed, distributed throughout the body, metabolized into other compounds, and ultimately excreted. nuvisan.com For isoflavones such as genistein (B1671435) and its metabolites, these processes are complex and involve extensive biotransformation by both host enzymes and the gut microbiota. wur.nlresearchgate.net

Tetrahydrogenistein has been identified as a metabolite in preclinical models, specifically in studies involving the administration of genistein or its glycoside, genistin (B1671436), to rats. Following consumption, isoflavone (B191592) glycosides are typically hydrolyzed by intestinal bacterial β-glucosidases to their corresponding aglycones, such as genistein. mdpi.com This aglycone is then available for further metabolism.

The metabolic pathway of genistein can involve hydrogenation, leading to the formation of intermediates like dihydrogenistein (B190386) and subsequently this compound. mdpi.com A study utilizing ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) successfully identified a range of genistin metabolites in rats. Among these, 16 metabolites were characterized as having a hydrogenated genistein template, which includes both dihydrogenistein and this compound. This provides clear evidence of THG formation in vivo in this preclinical model.

It is important to note that the extent of metabolite formation can vary significantly between species and even between individuals, largely due to differences in gut microbiota composition. mdpi.com While THG has been identified, some research has indicated that it is not always observed in biological samples like urine or feces, suggesting its transient nature or low concentrations. mdpi.com

Table 1: Selected Metabolites of Genistein Identified in Preclinical Models

| Parent Compound | Metabolite | Metabolic Reaction |

| Genistein | Dihydrogenistein | Hydrogenation |

| Dihydrogenistein | This compound | Hydrogenation |

| Genistein | 6'-hydroxy-O-desmethylangolensin | C-ring cleavage |

| Genistein | 4-hydroxyphenyl-2-propionic acid | Further degradation |

| Genistein | Glucuronide conjugates | Glucuronidation |

| Genistein | Sulfate conjugates | Sulfation |

This table is a representative summary based on metabolic pathways described in the literature. The presence and concentration of specific metabolites can vary.

Investigating the metabolic fate of compounds like this compound in animal studies requires sophisticated analytical techniques capable of identifying and quantifying metabolites in complex biological matrices such as plasma, urine, feces, and tissue homogenates. latamjpharm.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for metabolite analysis due to its high sensitivity, specificity, and ability to analyze complex mixtures. mdpi.comlatamjpharm.org This technique allows for the separation of metabolites from the parent compound and other endogenous molecules, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. latamjpharm.org High-resolution mass spectrometry (HRMS) is particularly valuable for identifying novel or unexpected metabolites by providing precise mass measurements. latamjpharm.org

The general workflow for these studies involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological sample and concentrate the analytes of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). waters.comerbc-group.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) is used to separate the metabolites based on their physicochemical properties before they enter the mass spectrometer. mdpi.com

Mass Spectrometric Detection: The mass spectrometer ionizes the separated compounds and measures their mass-to-charge ratios, allowing for both qualitative identification and quantitative measurement. mdpi.comsciex.com

For pharmacokinetic studies, which aim to determine parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), validated quantitative bioanalytical methods are essential. biomedpharmajournal.orgfrontiersin.org These studies typically involve collecting biological fluids at multiple time points after administration of the compound. frontiersin.org

Table 2: Common Methodological Approaches in Preclinical Metabolite Analysis

| Technique | Principle | Application in Metabolite Studies |

| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. mdpi.com | Gold standard for quantification and identification of known metabolites in biological samples. latamjpharm.org |

| UHPLC-HRMS | Uses smaller particle size columns for faster and more efficient separation, coupled with high-resolution mass spectrometry for accurate mass measurement. | Identification of unknown metabolites and comprehensive metabolic profiling. |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. erbc-group.com | Cleanup and concentration of metabolites from complex matrices like plasma and urine. erbc-group.com |

| Liquid-Liquid Extraction (LLE) | A sample preparation method that separates compounds based on their relative solubilities in two different immiscible liquids. erbc-group.com | Extraction of lipids and other metabolites from biological samples. erbc-group.com |

Significance of Enterohepatic Recycling in Isoflavone Metabolism Pathways

Enterohepatic recycling is a physiological process where compounds are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation to return to the liver. This process can significantly impact the pharmacokinetics of a drug or metabolite by prolonging its presence in the body and increasing its bioavailability. researchgate.net

For isoflavones, enterohepatic circulation is a key aspect of their metabolism. researchgate.net After absorption from the intestine, isoflavones and their metabolites are often conjugated in the liver, primarily with glucuronic acid, to form more water-soluble compounds that can be readily excreted in the bile. wur.nlresearchgate.net Once these conjugates reach the intestine, they can be deconjugated by bacterial enzymes, such as β-glucuronidases, present in the gut microbiota. wur.nl This deconjugation process regenerates the aglycone form of the isoflavone or its metabolite, which can then be reabsorbed into the bloodstream.

Molecular Interactions and Proposed Mechanisms of Action of Tetrahydrogenistein

Investigations of Biological Activities in Preclinical In Vitro Models

In vitro models, which include studies conducted in controlled laboratory environments outside of a living organism, are crucial for elucidating the fundamental biological activities of chemical compounds. These models can be broadly categorized into cell-free systems and cell-based assays.

Cell-free systems are powerful tools for studying specific biochemical reactions without the complexity of a whole cell. Research in this area has focused on the enzymatic processes that form and metabolize tetrahydrogenistein. The conversion of genistein's metabolite, dihydrogenistein (B190386) (DHG), into this compound and its subsequent transformation into 5-hydroxy-equol involves specific oxidoreductase enzymes. snu.ac.kr

The transformation pathway is analogous to the conversion of daidzein (B1669772) to equol (B1671563) and is dependent on the same set of genes. csic.es These genes code for enzymes such as daidzein reductase (responsible for converting genistein (B1671435) to dihydrogenistein), dihydrodaidzein (B191008) reductase, and tetrahydrodaidzein reductase, which is involved in the step leading to this compound. csic.esmdpi.com The study of these enzymatic conversions at a molecular level provides a cell-free perspective on the specific biochemical steps involving this compound. snu.ac.kr For instance, molecular docking simulations have been used to predict the binding interaction between this compound and the active site of tetrahydrodaidzein reductase (THDR), offering insights into the mechanism of its formation. snu.ac.kr

Cell culture models are essential for observing the effects of a compound on cellular processes. However, direct investigations into the biological activities of isolated this compound using specific cell lines, such as Caco-2 intestinal cells, are not extensively documented in the available scientific literature. researchgate.net

Much of the in vitro research has centered on the metabolism of the parent compound, genistein, by gut microflora in fermentation models. researchgate.net These studies demonstrate the production of various metabolites, including dihydrogenistein, from genistein. researchgate.netcsic.es While this compound is a known putative intermediate in this pathway, its direct effects on cell culture models have not been a primary focus of the reported research. researchgate.net It has been noted that in some fermentation studies with lactic acid bacteria, the production of this compound and 5-hydroxy-equol was not detected, highlighting the specific microbial conditions required for this metabolic pathway to proceed. csic.es

Exploration of Specific Molecular Signaling Pathways (e.g., DAF-2/DAF-16 Insulin/IGF-1 pathway in C. elegans)

The DAF-2/DAF-16 insulin/IGF-1 signaling pathway in the nematode Caenorhabditis elegans is a critical, evolutionarily conserved pathway that regulates lifespan, stress resistance, and metabolism. The pathway is initiated by the binding of insulin-like ligands to the DAF-2 receptor, which is an ortholog of the mammalian insulin/IGF-1 receptor. This activation triggers a kinase cascade that ultimately leads to the phosphorylation of the DAF-16 transcription factor (a homolog of the human FOXO transcription factors). When phosphorylated, DAF-16 is retained in the cytoplasm, preventing it from entering the nucleus and activating its target genes, which are involved in promoting longevity and stress resistance.

While this pathway is a common target for studying the effects of natural compounds, there is currently a lack of direct scientific evidence from the searched literature specifically linking this compound to the modulation of the DAF-2/DAF-16 pathway in C. elegans. Research has more commonly focused on its precursor, genistein, or other phytoestrogens in relation to signaling pathways.

Role as an Intermediate in Pathways Leading to Compounds with Antioxidant Properties (e.g., 5-hydroxy-equol)

A primary role of this compound is its function as an essential intermediate in the metabolic pathway that converts genistein into 5-hydroxy-equol, a compound noted for its potential health benefits. mdpi.com This biotransformation is carried out by specific gut bacteria. csic.esresearchgate.net

The metabolic sequence begins with the conversion of genistein to dihydrogenistein (DHG). csic.es Subsequently, DHG is transformed into this compound (THG). csic.esmdpi.com This step is a critical prerequisite for the final conversion to 5-hydroxy-equol. mdpi.com The production of 5-hydroxy-equol from genistein has been demonstrated by specific microorganisms, such as those from the Coriobacteriia class, which possess the necessary enzymatic machinery for this multi-step process. csic.esresearchgate.net However, it is worth noting that the formation of 5-hydroxy-equol, and by extension its precursor this compound, has not been observed in all bacterial fermentation studies, indicating that only specific strains are capable of this transformation. mdpi.comcsic.es For a long time, the existence of this pathway was debated because this compound and 5-hydroxy-equol were not readily detected in fecal or urine samples. researchgate.net

The table below outlines the key steps in the microbial metabolism of genistein to 5-hydroxy-equol.

| Precursor | Intermediate 1 | Intermediate 2 (this compound) | Final Product |

| Genistein | Dihydrogenistein (DHG) | This compound (THG) | 5-hydroxy-equol |

Advanced Analytical Methodologies for Tetrahydrogenistein Research

Chromatographic Techniques for Separation and Quantification in Complex Matricesnih.govchromatographyonline.comresearchgate.netmdpi.comcreative-proteomics.comkhanacademy.orgnih.gov

Chromatography is a fundamental technique for separating tetrahydrogenistein from other related isoflavones and metabolites present in intricate samples like plasma, urine, and food extracts. nih.govcreative-proteomics.comkhanacademy.org The choice of chromatographic method significantly impacts the resolution, sensitivity, and speed of the analysis.

High-Performance Liquid Chromatography (HPLC) Applicationsnih.govchromatographyonline.comresearchgate.netcreative-proteomics.comkhanacademy.org

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of isoflavones, including this compound. nih.govresearchgate.net Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach. creative-proteomics.comnih.gov Gradient elution, where the composition of the mobile phase is altered during the analytical run, is often necessary to achieve adequate separation of the various isoflavone (B191592) forms. researchgate.netnih.gov

Key parameters in HPLC method development for this compound and other isoflavones include the choice of column, mobile phase composition, and detector. C18 columns are frequently used for their ability to separate compounds based on hydrophobicity. researchgate.netnih.govjfda-online.com The mobile phase typically consists of a mixture of water (often with an acid modifier like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. jfda-online.commdpi.com UV detectors are commonly used for quantification, with detection wavelengths typically set around 260 nm. researchgate.netjfda-online.com

Table 1: Examples of HPLC Conditions for Isoflavone Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | YMC ODS-AM (250 mm × 3 mm i.d., 5 μm) jfda-online.com | Vydac 201TP54 C18 researchgate.net |

| Mobile Phase | A: 0.1% acetic acid in water B: 0.1% acetic acid in acetonitrile jfda-online.com | A: Water B: Acetonitrile researchgate.net | | Elution | Linear gradient jfda-online.com | Gradient researchgate.net | | Flow Rate | 0.65 mL/min jfda-online.com | 2 mL/min researchgate.net | | Detection | 260 nm jfda-online.com | 262 nm researchgate.net | | Reference | Griffith et al. jfda-online.com | Hsieh et al. researchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) Implementationsmdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. measurlabs.comresearchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates the use of higher operating pressures. jfda-online.com

The application of UHPLC has been instrumental in the rapid analysis of complex mixtures containing isoflavone metabolites. nih.govmdpi.com For instance, a UHPLC method utilizing a Waters BEH C18 column (50 mm × 2.1 mm i.d., 1.7 μm particle size) was able to separate six soy isoflavones in under two minutes. jfda-online.com The increased speed and efficiency of UHPLC make it particularly suitable for high-throughput metabolomics studies investigating the biotransformation of compounds like genistein (B1671435) to this compound. nih.govmdpi.comfrontiersin.org

Mass Spectrometry (MS)-Based Detection, Identification, and Quantificationnih.govchromatographyonline.comresearchgate.netmdpi.comcreative-proteomics.comkhanacademy.orgnih.govwaters.comrsc.orgmdpi.com

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UHPLC, it provides a highly sensitive and selective method for the identification and quantification of this compound. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)chromatographyonline.comcreative-proteomics.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like isoflavones. chromatographyonline.comnih.gov In ESI-MS, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become ionized and can be directed into the mass analyzer. ESI can be operated in either positive or negative ion mode. nih.govnih.gov For isoflavones, including this compound, ESI-MS is often used to generate protonated molecules [M+H]⁺ in positive mode or deprotonated molecules [M-H]⁻ in negative mode. nih.govmdpi.com

Time-of-Flight Mass Spectrometry (TOF-MS)nih.govkhanacademy.org

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass analyzer that separates ions based on their time of flight over a fixed distance. nih.govlcms.cz Lighter ions travel faster and reach the detector sooner than heavier ions. A key advantage of TOF-MS is its ability to provide high-resolution and accurate mass measurements, which is crucial for the unambiguous identification of compounds. waters.comrsc.orglcms.cz This high mass accuracy allows for the determination of the elemental composition of a molecule, aiding in the identification of unknown metabolites. waters.comnih.gov In the context of this compound research, HPLC-ESI-TOF-MS has been used to screen for and tentatively identify metabolites in vivo. For example, a metabolite with a deprotonated molecule [M-H]⁻ at m/z 273.07, which is 4 mass units higher than that of genistein, was tentatively identified as this compound. nih.govmdpi.com

Table 2: Accurate Mass Measurement of this compound

| Parameter | Value |

|---|---|

| Compound | This compound |

| Molecular Formula | C₁₅H₁₄O₅ mdpi.com |

| Calculated Exact Mass | 274.0841 |

| Observed [M-H]⁻ ion (m/z) | 273.07 mdpi.com |

| Technique | HPLC-DAD-ESI-IT-TOF-MSⁿ nih.gov |

Triple-Quadrupole Mass Spectrometry (QqQ-MS/MS) for Targeted Analysis

Triple-Quadrupole Mass Spectrometry (QqQ-MS/MS) is the gold standard for targeted quantification due to its high selectivity and sensitivity. gigvvy.com A QqQ instrument consists of three quadrupoles. The first quadrupole (Q1) is used to select a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ of this compound). This selected ion then enters the second quadrupole (Q2), which acts as a collision cell where the ion is fragmented. The resulting product ions are then analyzed by the third quadrupole (Q3).

This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific detection of the target analyte even in a complex matrix, as only the specific transition from the precursor ion to a characteristic product ion is monitored. gigvvy.com UHPLC-QqQ-MS/MS methods have been developed for the fingerprinting of phenolic metabolites, including isoflavone catabolites. researchgate.net The high sensitivity and specificity of these methods are essential for accurately quantifying the low concentrations of metabolites often found in biological samples. mdpi.comgigvvy.com

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing highly accurate mass measurements that facilitate precise molecular formula determination. This capability is crucial for distinguishing this compound from other metabolites with the same nominal mass. frontiersin.orgnih.gov Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS are frequently employed for the separation and detection of isoflavone metabolites in complex biological matrices. nih.govmdpi.com

In metabolomics studies, the identification of genistein metabolites, including hydrogenated forms, relies on the high mass accuracy of HRMS instruments like the LTQ-Orbitrap. nih.govnih.gov For instance, in a study analyzing genistin (B1671436) metabolites in rats, a metabolite with a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 273.07 was tentatively identified as this compound. mdpi.com The predicted molecular formula, C₁₅H₁₄O₅, corresponds to the addition of four hydrogen atoms to genistein, consistent with the structure of this compound. mdpi.com

The fragmentation pattern of a molecule in MS/MS analysis provides structural information. slideshare.nettutorchase.com While specific fragmentation data for this compound is not extensively detailed in the cited literature, the general fragmentation of isoflavones involves Retro-Diels-Alder (RDA) reactions, as well as losses of small molecules like CO, H₂O, and various side chains. nih.gov The analysis of these fragmentation patterns is essential for the structural confirmation of metabolites. researchgate.net

Below is a data table summarizing the HRMS characteristics for the identification of this compound and its precursor, genistein.

| Compound | Molecular Formula | Predicted [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) | Reference |

| This compound | C₁₅H₁₄O₅ | 273.0814 | 273.07 | mdpi.com |

| Genistein | C₁₅H₁₀O₅ | 269.0450 | 269.0455 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

The structural confirmation of isoflavones is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC. rsc.orgresearchgate.net These techniques help to establish the connectivity between protons and carbons in the molecule. For example, in the analysis of genistein, the HMBC spectrum is used to correlate proton and carbon signals, aiding in the assignment of the chemical shifts for each atom in the structure. rsc.org

Quantitative NMR (qNMR) can be used for the precise quantification of metabolites without the need for identical reference compounds for every analyte, provided a certified internal standard is used. mdpi.com The intensity of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for accurate concentration measurements. mdpi.com

The following table presents hypothetical ¹H NMR chemical shifts for the C-ring of this compound, based on the known shifts for its precursor, genistein, and the expected changes upon hydrogenation.

| Proton | Genistein (δ ppm) | Predicted this compound (δ ppm) | Multiplicity |

| H-2 | ~7.8-8.2 | ~4.0-4.5 | m |

| H-3 | - | ~3.0-3.5 | m |

| H-4 | - | ~2.8-3.2 | m |

Note: The chemical shifts for this compound are predictive and for illustrative purposes only, as specific experimental data was not found in the reviewed sources.

Integration of Analytical Techniques in Metabolomics Studies for Pathway Mapping

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.govmdpi.com The integration of multiple analytical platforms, particularly HRMS and NMR, is crucial for comprehensive metabolome coverage and accurate pathway mapping. nih.gov This integrated approach is essential for tracing the metabolic fate of compounds like genistein and identifying its various metabolites, including this compound.

The metabolic pathway from genistein to its hydrogenated derivatives is mediated by gut bacteria. wur.nlpharm.or.jp It is proposed that genistein is first converted to dihydrogenistein (B190386), which is then further reduced to this compound. wur.nl LC-HRMS methods are instrumental in detecting these metabolites in biological samples such as urine and plasma. frontiersin.orgnih.gov The high sensitivity and specificity of HRMS allow for the detection of trace-level metabolites, while its high resolution helps in their identification. nih.govnih.gov

Pathway analysis tools, such as MetaboAnalyst, can then be used to visualize the metabolic network and understand the biochemical transformations. metaboanalyst.caplos.orgresearchgate.net By mapping the identified metabolites onto known metabolic pathways, researchers can elucidate the biotransformation of genistein and the role of its metabolites. nih.govplos.org The combination of HRMS for metabolite identification and quantification, along with NMR for structural confirmation of key metabolites, provides a robust workflow for metabolomics research. rsc.orgthieme-connect.com This integrated approach is vital for understanding the complete metabolic profile of isoflavones and their physiological effects.

The following table outlines the key analytical techniques and their roles in the metabolomics study of this compound.

| Analytical Technique | Role in Metabolomics | Key Findings for this compound Research |

| LC-HRMS | Separation, detection, and quantification of metabolites in complex mixtures. | Enables the identification of this compound in biological samples based on its accurate mass and retention time. mdpi.com |

| MS/MS | Structural elucidation through fragmentation analysis. | Provides structural information to confirm the identity of metabolites. |

| NMR Spectroscopy | Unambiguous structure determination and quantification. | Confirms the chemical structure of key metabolites and allows for absolute quantification. rsc.org |

| Pathway Analysis Tools | Visualization and interpretation of metabolic pathways. | Maps the conversion of genistein to this compound and other metabolites, providing biological context. metaboanalyst.caplos.org |

Future Directions and Research Gaps in Tetrahydrogenistein Studies

Further Elucidation of Undiscovered Metabolic Enzymes and Pathways

The biotransformation of the dietary isoflavone (B191592) genistein (B1671435) into tetrahydrogenistein is primarily carried out by the gut microbiota. vulcanchem.comresearchgate.net This process involves hydrogenation and hydroxylation reactions. vulcanchem.com However, the specific enzymatic machinery and the complete metabolic pathways are not yet fully understood, representing a significant knowledge gap. nih.govresearchgate.net

Current understanding points to gut bacteria, particularly from the class Coriobacteriia, as key players in isoflavone metabolism. researchgate.netresearchgate.net Analogous pathways, such as the conversion of daidzein (B1669772) to equol (B1671563), involve enzymes like daidzein reductase, dihydrodaidzein (B191008) reductase, and tetrahydrodaidzein reductase. researchgate.netresearchgate.net It is plausible that similar, yet uncharacterized, enzymes are responsible for the multi-step reduction of genistein to this compound.

Future research should focus on:

Isolation and Characterization of Metabolizing Bacteria: Identifying and culturing specific bacterial strains from the human gut that are capable of producing this compound.

Enzyme Identification: Utilizing functional genomics and proteomics on these isolated strains to identify the specific reductases and other enzymes involved in the biotransformation process.

Pathway Mapping: Using metabolomics to track the formation of intermediates, such as dihydrogenistein (B190386), to fully map the metabolic cascade from genistein to this compound. mdpi.com

Computational Modeling: Employing computational workflows to annotate metabolic gaps and predict potential enzymatic functions and pathways involved in the metabolism of isoflavones. nih.govmdpi.com

Addressing these gaps will provide a more complete picture of isoflavone metabolism and the factors influencing the production of bioactive metabolites like this compound in the human gut.

Comprehensive Investigation of Specific Biological Roles in Preclinical Models

The biological activities of this compound are still largely unexplored, with limited preclinical data available. snu.ac.kr While its parent compound, genistein, has been studied extensively for its phytoestrogenic and other effects, it cannot be assumed that this compound possesses the same biological profile. mdpi.com The structural changes occurring during metabolism can significantly alter a compound's bioactivity. vulcanchem.com

A notable preliminary finding is the ability of this compound to inhibit CYP24A1, the primary enzyme responsible for the catabolism of 1,25-dihydroxyvitamin D₃. vulcanchem.com In a prostate cancer cell line (LNCaP), this inhibition led to an increase in intracellular vitamin D levels, which may enhance its antiproliferative effects. vulcanchem.com

To build upon these initial findings, future research should include:

Broad-Spectrum Bioactivity Screening: Testing this compound across a wide range of in vitro assays to identify potential targets and biological effects beyond vitamin D metabolism.

In-depth Mechanistic Studies: For any identified activity, such as CYP24A1 inhibition, detailed mechanistic studies are needed to understand the mode of action at the molecular level.

Disease-Specific Preclinical Models: Utilizing various animal models (e.g., for cancer, inflammatory conditions, or metabolic diseases) to investigate the in vivo efficacy and physiological roles of this compound.

Comparative Studies: Directly comparing the biological activities of this compound with its precursor, genistein, and other related metabolites to understand how metabolic transformation affects function.

A comprehensive preclinical investigation is crucial to determine if this compound has unique therapeutic potential.

Optimization of Biotransformation Processes for Enhanced Research Applications

A major bottleneck in studying this compound is the difficulty in obtaining sufficient quantities of the pure compound for research. snu.ac.kr Chemical synthesis is complex, making biotransformation a more viable approach for production. vulcanchem.com Optimizing this process is critical for advancing research.

Microbial biotransformation relies on harnessing the metabolic capabilities of microorganisms. nih.gov This can be achieved using either isolated enzymes or whole-cell systems. snu.ac.kr Strategies for optimizing the production of isoflavone derivatives have been explored and can be applied to this compound. snu.ac.krnih.gov

Key areas for optimization research include:

Strain Screening and Engineering: Identifying highly efficient natural microbial strains or genetically engineering microorganisms, such as E. coli or specific yeast strains, to express the necessary metabolic enzymes for high-yield production. snu.ac.kr

Fermentation Process Optimization: Systematically optimizing fermentation conditions, including medium composition, pH, temperature, and aeration, to maximize the conversion rate and final product concentration. nih.govnih.gov

Downstream Processing: Developing efficient and scalable purification methods, likely involving reverse-phase chromatography, to isolate pure this compound from the fermentation broth. vulcanchem.com

The table below outlines potential parameters for optimizing the biotransformation process, based on general principles of microbial fermentation.

Table 1: Parameters for Optimization of this compound Biotransformation

| Parameter Category | Specific Parameter | Goal |

|---|---|---|

| Microorganism | Strain Selection | High conversion efficiency of genistein |

| Genetic Modification | Overexpression of key metabolic enzymes | |

| Fermentation | Medium Composition | Optimal nutrient levels for microbial growth and enzyme activity |

| Substrate Concentration | Maximum precursor (genistein) level without toxicity | |

| Temperature | Maintain optimal enzyme stability and activity | |

| pH | Maintain optimal conditions for microbial health and catalysis | |

| Biotransformation Time | Achieve maximum product yield before degradation | |

| Recovery | Extraction Method | Efficiently separate product from biomass and media |

This table is interactive. You can sort the columns by clicking on the headers.

Successful optimization will not only facilitate more extensive preclinical and structural studies but could also provide a platform for producing other rare isoflavone metabolites.

Advanced Structural Analysis and In-Depth Structure-Activity Relationship Studies

The chemical structure of this compound (C₁₅H₁₄O₅) features a reduced chromene system that distinguishes it from its planar parent compound, genistein. vulcanchem.com This structural difference, particularly the introduction of chiral centers, is expected to significantly influence its interaction with biological targets and its metabolic stability. vulcanchem.com While its basic structure is known, detailed structural analyses and comprehensive structure-activity relationship (SAR) studies are lacking.

SAR studies are fundamental to understanding how a molecule's three-dimensional shape and chemical features relate to its biological function. rsc.orgrsc.org For this compound, this would involve synthesizing and testing a series of analogues to pinpoint the structural moieties responsible for its observed activities, such as the inhibition of CYP24A1. vulcanchem.com Molecular docking studies have provided initial hypotheses, suggesting competitive binding to the enzyme's heme domain, but these require experimental validation. vulcanchem.com

Future research in this area should focus on:

High-Resolution Structural Elucidation: Using techniques like X-ray crystallography or advanced NMR spectroscopy to determine the precise three-dimensional structure and stereochemistry of this compound.

Synthesis of Analogues: Systematically modifying the this compound scaffold, for example, by altering the substitution patterns on the aromatic rings or modifying the hydroxyl groups, to create a library of related compounds.

Systematic SAR Testing: Evaluating the synthesized analogues in relevant bioassays to determine how structural changes affect biological activity.

Computational SAR Modeling: Using the experimental data to build and refine computational models that can predict the activity of new, untested analogues, thereby guiding further synthesis and development.

The insights gained from these studies will be invaluable for understanding the molecular basis of this compound's activity and for potentially designing more potent and selective derivatives.

Table 2: Key Structural and Activity Information for this compound

| Property | Description | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₅ | vulcanchem.com |

| Molecular Weight | 274.27 g/mol | vulcanchem.com |

| Core Structure | Chromene backbone with hydroxyl groups at positions 4, 5, and 7, and a 4-hydroxyphenyl group at position 3. | vulcanchem.com |

| Key Structural Feature | Reduced chromene system compared to genistein. | vulcanchem.com |

| Known Biological Activity | Inhibition of CYP24A1 enzyme. | vulcanchem.com |

| Hypothesized Mechanism | Competitive binding to the heme domain of CYP24A1. | vulcanchem.com |

This table is interactive. You can sort the columns by clicking on the headers.

Q & A

Q. What are the established methods for synthesizing Tetrahydrogenistein, and how can purity be validated?

this compound synthesis typically involves catalytic hydrogenation of genistein using palladium-based catalysts under controlled hydrogen pressure . Purity validation requires orthogonal analytical methods:

- HPLC-UV/Vis for quantitation of major impurities (<1% threshold).

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of side products.

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns . Reproducibility hinges on documenting reaction parameters (temperature, solvent ratios, catalyst loading) and characterizing intermediates .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

- Cell viability assays (MTT or resazurin) to assess cytotoxicity in target cell lines.

- Receptor-binding studies (e.g., ERα/β for estrogenic activity) using competitive ELISA or fluorescence polarization.

- Enzyme inhibition assays (e.g., tyrosine kinase or COX-2) with kinetic measurements (IC₅₀ calculations) . Include positive/negative controls and validate results across ≥3 biological replicates to minimize false positives .

Q. How should researchers address discrepancies in reported pharmacokinetic profiles of this compound?

Contradictions in bioavailability or half-life data often stem from:

- Model system variability (e.g., rodent vs. human hepatocytes).

- Administration routes (oral vs. intravenous). Mitigate by standardizing protocols:

- Use isotope-labeled internal standards in LC-MS/MS for plasma quantification.

- Cross-validate findings with in silico ADMET predictions (e.g., SwissADME) .

Advanced Research Questions

Q. What strategies optimize this compound’s solubility and stability in preclinical formulations?

Advanced approaches include:

- Co-crystallization with cyclodextrins or amino acids to enhance aqueous solubility.

- Nanoemulsion encapsulation (e.g., using PLGA nanoparticles) to improve gastrointestinal stability. Characterize formulations via dynamic light scattering (DLS) for particle size and zeta potential, and conduct accelerated stability studies (40°C/75% RH for 6 months) .

Q. How can conflicting data on this compound’s pro-oxidant vs. antioxidant effects be resolved?

Contradictory findings may arise from:

- Dose-dependent biphasic effects (Nrf2 activation at low doses vs. ROS generation at high doses).

- Cell-type-specific redox environments (e.g., cancer vs. normal cells). Experimental refinements:

- Use redox-sensitive fluorescent probes (e.g., DCFH-DA) with real-time imaging.

- Perform transcriptomic profiling (RNA-seq) to map dose-responsive pathways .

Q. What computational methods predict this compound’s off-target interactions?

Leverage:

Q. How should researchers design studies to differentiate this compound’s epigenetic effects from direct genomic actions?

Employ a dual approach:

- DNA methylation profiling (Methyl-Seq) and histone modification ChIP-seq in treated vs. untreated cells.

- CRISPR-Cas9 knockout models of suspected epigenetic regulators (e.g., DNMTs, HDACs). Include controls for indirect effects (e.g., metabolic activity assays) .

Methodological Best Practices

Q. What statistical frameworks are recommended for dose-response studies involving this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., omics), apply false discovery rate (FDR) correction (Benjamini-Hochberg) and hierarchical clustering .

Q. How can batch-to-batch variability in this compound samples be minimized during large-scale studies?

Implement:

Q. What ethical considerations apply to in vivo studies of this compound’s long-term effects?

Follow ARRIVE 2.0 guidelines for animal research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.